4-methoxy-2-propyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of various functional groups to the indole nucleus can enhance its biological activity and make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-methoxy-2-propyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 4-methoxyphenylhydrazine with 2-propylacetaldehyde under acidic conditions can yield this compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-methoxy-2-propyl-1H-indole can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-propyl-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methoxy-2-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various receptors, including serotonin receptors, and modulate their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-2-propyl-1H-indole can be compared with other indole derivatives, such as:
4-methoxy-1H-indole: Lacks the propyl group, which may affect its biological activity and binding affinity.
2-propyl-1H-indole: Lacks the methoxy group, which may influence its chemical reactivity and biological properties.
4-methoxy-2-methyl-1H-indole: Contains a methyl group instead of a propyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C12H15NO |
---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-methoxy-2-propyl-1H-indole |
InChI |
InChI=1S/C12H15NO/c1-3-5-9-8-10-11(13-9)6-4-7-12(10)14-2/h4,6-8,13H,3,5H2,1-2H3 |
InChI-Schlüssel |
QVYHQWFXIFJGSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(N1)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.